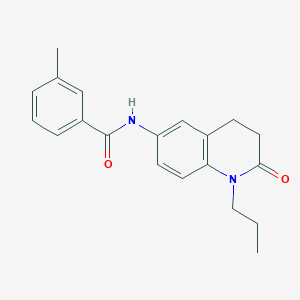

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activity

Benzamide derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress in biological systems . The structure of the compound suggests that it may act as a scavenger of free radicals, potentially preventing cellular damage that leads to chronic diseases.

Antibacterial and Antimicrobial Activity

The benzamide moiety is known to exhibit antibacterial activity . This compound could be synthesized and tested against various bacterial strains to explore its efficacy as a new antibacterial agent, which is particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory Potential

Compounds with an indole nucleus, which is structurally similar to the tetrahydroquinoline in the compound, have shown anti-inflammatory activities . This suggests that the compound could be valuable in the development of new anti-inflammatory drugs, possibly with fewer side effects than current medications.

Drug Discovery and Development

The compound’s structure is indicative of a high degree of chemical versatility, making it a valuable scaffold in drug discovery. It could be used to synthesize a range of derivatives, each with the potential to interact with different biological targets .

Psychotropic Substance Analysis

The compound’s structure is reminiscent of substances that affect mental activity, which could make it relevant in the study of psychotropic substances. It could serve as a standard in analytical methods to better understand the pharmacokinetics and dynamics of such compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with non-receptor tyrosine-protein kinases . These kinases play a crucial role in many key processes linked to cell growth and survival, such as cytoskeleton remodeling in response to extracellular stimuli and cell motility .

Mode of Action

It can be inferred that the compound may interact with its targets, possibly non-receptor tyrosine-protein kinases, leading to changes in cell growth and survival processes .

Biochemical Pathways

Compounds that interact with non-receptor tyrosine-protein kinases can influence various cellular pathways, including those related to cell growth, survival, and motility .

Result of Action

Based on its potential interaction with non-receptor tyrosine-protein kinases, it can be inferred that the compound may influence cell growth and survival .

properties

IUPAC Name |

3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-22-18-9-8-17(13-15(18)7-10-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGHWXNFCQSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)

![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)

![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)